

# ONC201, Paxalisib & ISR: The Resistance Pathway

Author: Smolecule Technical Support Team. Date: February 2026

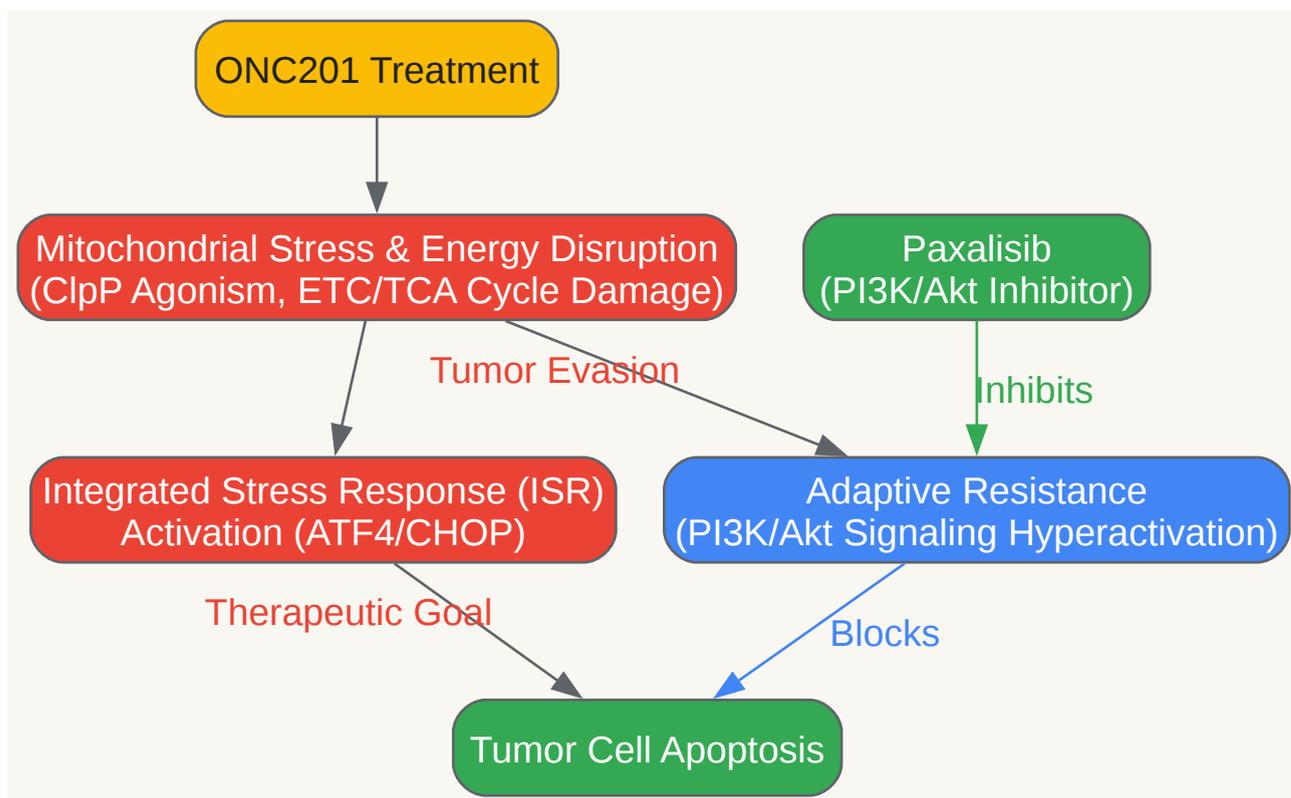
## Compound Focus: Paxalisib

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The following diagram illustrates the core mechanism of the ONC201 and **paxalisib** combination therapy, showing how **paxalisib** blocks the survival pathway that tumors use to resist ONC201-induced stress.



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## Detailed Experimental Methodologies

For researchers looking to replicate or build upon these findings, here are the key methodologies from the cited studies.

### Cell Culture and Models

- **Cell Lines:** Studies used patient-derived diffuse intrinsic pontine glioma (DIPG) neurosphere cultures (e.g., SU-DIPG-VI, SU-DIPG-13, SU-DIPG-36) [1].
- **Culture Conditions:** Cells were cultured in Tumor Stem Media (TSM), a mixture of DMEM/F12 and Neurobasal-A media, supplemented with growth factors (bFGF, EGF, PDGF-AA, PDGF-BB) and heparin [1] [2].
- **Transfection:** The human pediatric glioma cell line Res259 was transfected with plasmids containing K27M-mutated *H3F3A* or *HIST1H3B* genes to study the impact of specific histone mutations [1].

### Key Assays and Protocols

The table below outlines core experiments used to establish the efficacy of the combination treatment.

Assay	Key Procedure	Measurement Purpose
<b>Cellular Proliferation &amp; Viability [1]</b>	Cells seeded in 96-well plates, treated with serial dilutions of ONC201 for 96 hours. Viability assessed using resazurin reduction.	Dose-response curves and IC50 values.
<b>Annexin-V FITC Apoptosis Assay [1]</b>	Cells stained with Annexin V-FITC and propidium iodide after drug treatment, analyzed by flow cytometry.	Quantification of early and late apoptosis.
<b>Western Blotting [1]</b>	Protein extraction via RIPA buffer. Primary antibodies against targets like p-Akt, total Akt, ClpP, ATF4, CHOP, TRAIL, DR5.	Protein expression and phosphorylation status in key pathways.
<b>Colony Formation Assay [1]</b>	SU-DIPG-VI cells embedded in soft agar with drug treatment. Colonies stained with MTT after 2 weeks and counted.	Long-term clonogenic survival post-treatment.

## Interpretation for Research and Development

- **Paxalisib's Indirect Role:** The combination of ONC201 and **paxalisib** is a rational approach to overcome therapeutic resistance. ONC201 initiates a lethal stress response, and **paxalisib** prevents tumors from escaping this fate [1] [3].
- **Clinical Translation:** This preclinical rationale underpins the ongoing phase II clinical trial for DIPG/DMG (NCT05009992) evaluating the combination of ONC201 and **paxalisib** [1].
- **Beyond Gliomas:** Research in other cancers, such as breast cancer brain metastases, also shows that **paxalisib** can counteract PI3K pathway-mediated resistance to radiotherapy, suggesting a broader principle of targeting this adaptive survival signal [4].

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## References

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To cite this document: Smolecule. [ONC201, Paxalisib & ISR: The Resistance Pathway]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528760#paxalisib-integrated-stress-response-activation>]

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